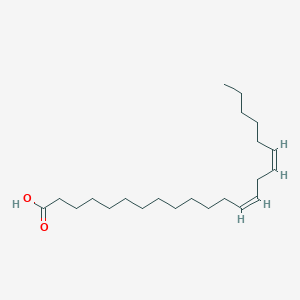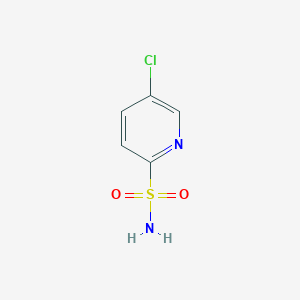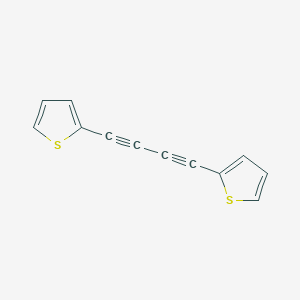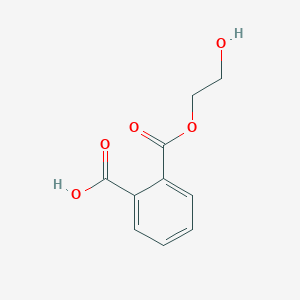
13Z,16Z-二十二碳二烯酸
描述
二十二碳二烯酸 (13Z,16Z) 是一种天然的 ω-6 多不饱和脂肪酸。其特征是在 13 位和 16 位具有两个顺式双键。 它已在多种生物体中被发现,包括哺乳动物、鱼类、植物和厌氧真菌 .
科学研究应用
二十二碳二烯酸 (13Z,16Z) 具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究多不饱和脂肪酸在各种化学反应中的行为。
生物学: 该化合物作为 FFAR4 的激动剂使其在研究代谢途径和受体功能方面具有价值。
作用机制
二十二碳二烯酸 (13Z,16Z) 发挥其作用的机制涉及它与游离脂肪酸受体 4 (FFAR4) 的相互作用。作为激动剂,它与该受体结合,激活调节各种生理过程的信号通路。 一个显著的效果是抑制生长激素释放肽(ghrelin)的分泌,它在抑制食欲方面起作用 .
类似化合物:
花生四烯酸: 另一种 ω-6 多不饱和脂肪酸,具有相似的结构特征但具有不同的生物活性。
亚油酸: 花生四烯酸的前体,也是一种 ω-6 脂肪酸,在代谢中起着不同的作用。
二十碳二烯酸: 结构相似,但双键位置不同。
独特性: 二十二碳二烯酸 (13Z,16Z) 由于其特定的双键位置及其作为 FFAR4 激动剂的作用而具有独特性。 这种特异性使它能够与特定的受体和通路相互作用,使其在靶向研究和应用中具有价值 .
生化分析
Biochemical Properties
13Z,16Z-Docosadienoic acid, as a long-chain fatty acid (LCFA), interacts with the free fatty acid receptor 4 (FFAR4 or GPR120), a LCFA receptor . This interaction plays a significant role in various biochemical reactions.
Cellular Effects
The interaction of 13Z,16Z-Docosadienoic acid with FFAR4 influences cell function. It strongly inhibits the secretion of ghrelin by isolated mouse gastric cells . Ghrelin is a hormone that plays a crucial role in regulating appetite and energy balance.
Molecular Mechanism
The molecular mechanism of 13Z,16Z-Docosadienoic acid involves its binding interaction with FFAR4. As an agonist of FFAR4, it activates this receptor, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
13Z,16Z-Docosadienoic acid is involved in the metabolic pathways of ω-6 polyunsaturated fatty acids
准备方法
合成路线和反应条件: 二十二碳二烯酸 (13Z,16Z) 可以通过化学方法合成或从天然来源提取。 化学合成通常包括通过向链中添加两个碳原子来延长花生四烯酸 。反应条件通常需要特定的催化剂和受控环境,以确保形成所需的顺式双键。
工业生产方法: 在工业环境中,二十二碳二烯酸 (13Z,16Z) 的生产可能涉及从天然来源的大规模提取或化学合成。 该过程包括纯化步骤,以达到高纯度水平,这对其在研究和应用中的使用至关重要 .
化学反应分析
反应类型: 二十二碳二烯酸 (13Z,16Z) 经历各种化学反应,包括:
氧化: 此反应会导致形成氢过氧化物和其他氧化产物。
还原: 还原反应可以将双键转化为单键,改变化合物的结构和性质。
取代: 取代反应可能涉及用其他官能团取代氢原子。
常用试剂和条件:
氧化: 常用试剂包括氧气、过氧化物和其他氧化剂。
还原: 通常使用氢气和钯或铂等金属催化剂。
取代: 卤素、酸和碱可用作取代反应的试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以生成氢过氧化物,而还原可以生成饱和脂肪酸 .
相似化合物的比较
Arachidonic Acid: Another omega-6 polyunsaturated fatty acid with similar structural features but different biological activities.
Linoleic Acid: A precursor to arachidonic acid, also an omega-6 fatty acid with distinct roles in metabolism.
Eicosadienoic Acid: Similar in structure but with different positions of double bonds.
Uniqueness: 13Z,16Z-Docosadienoic Acid is unique due to its specific double bond positions and its role as an FFAR4 agonist. This specificity allows it to interact with particular receptors and pathways, making it valuable for targeted research and applications .
属性
IUPAC Name |
(13Z,16Z)-docosa-13,16-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRZDASOHMCSK-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17735-98-7 | |
| Record name | 13,16-Docosadienoic acid, (13Z,16Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5EG9E9ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosadienoate (22:2n6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the metabolic profile of different pig breeds relate to their meat quality?
A2: The study found distinct differences in the metabolic profiles of longissimus dorsi muscle between CB and DLY pigs, with 13Z,16Z-docosadienoic acid being one differentiating metabolite. [] CB pigs, known for better meat quality attributes like marbling and color, exhibited different levels of various metabolites compared to DLY pigs. This suggests a link between breed-specific metabolic characteristics, potentially influenced by genetics and breeding practices, and the resulting meat quality.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
